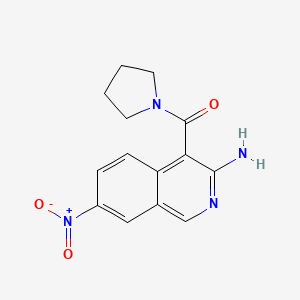![molecular formula C21H16FN3O2 B11478392 4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)
4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole moiety are also similar in structure and function.
Uniqueness
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C21H16FN3O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16FN3O2/c1-26-19-7-4-15(12-14-2-5-17(22)6-3-14)13-18(19)20-24-21(27-25-20)16-8-10-23-11-9-16/h2-11,13H,12H2,1H3 |
Clave InChI |
IPHXFKKLJQOLSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![4-{2-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11478319.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)

![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
![Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11478338.png)
![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11478345.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)


![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478364.png)

